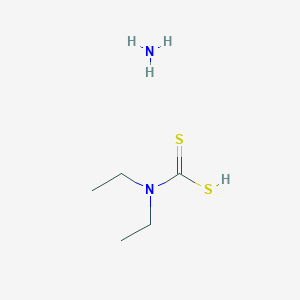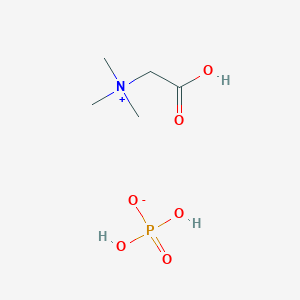
Betaine phosphate
説明
Betaine Phosphate is an organic molecule, a derivative of the amino acid glycine, with the amino group being trimethylated . It is found in many microorganisms, including bacteria, archaea, and fungi . It is widely utilized by many microorganisms as a functional chemical due to its particular functions . It is a white crystal or crystalline powder that is soluble in water .
Synthesis Analysis
Microorganisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine . Humans either obtain betaine by food intake or synthesize it through choline oxidation . In microorganisms, betaine can act as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .
Molecular Structure Analysis
The structure of betaine is that of the amino acid glycine, with the difference being that the amino group is trimethylated . It is a neutral methyl derivative of glycine with a positively charged tri-methylammonium group and a negatively charged carboxyl group .
Chemical Reactions Analysis
Betaine acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cell function . It contributes to the stabilization of proteins as well as DNA structure, indirectly, namely through its direct interactions with water molecules close to the hydration shell of proteins and DNA .
Physical And Chemical Properties Analysis
Betaine is an organic molecule with zwitterionic characteristics and high solubility . It belongs to the general family of osmolytes, as it plays an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .
科学的研究の応用
Phase Transitions and Dielectric Properties
Betaine phosphate has been extensively studied for its unique phase transitions and dielectric properties. Researchers Hara, Umeda, Ishibashi, and Suzuki (1989) investigated successive phase transitions in betaine phosphate, focusing on the temperature and pressure dependence of dielectric constants and Raman spectra. They confirmed two low-temperature transitions and interpreted the phase sequence using a Landau-type thermodynamic potential (Hara et al., 1989). Albers, Klöpperpieper, Rother, and Ehses (1982) studied the transition to an antiferroelectric phase in betaine phosphate, revealing its double hysteresis loop and small critical field (Albers et al., 1982).
Betaine Supplementation in Fermentation
Betaine's role as a stress protectant and methyl donor in the biosynthesis of complex compounds was investigated by Su et al. (2018). They studied betaine supplementation in l-threonine fed-batch fermentation by Escherichia coli, demonstrating improved l-threonine production and glucose conversion (Su et al., 2018).
Antiferroelectricity Research
The antiferroelectric properties of betaine phosphate were further explored in studies by Schildkamp and Spilker (1984), who described the structural and antiferroelectric phase transitions in detail (Schildkamp & Spilker, 1984). Yasuda and Konda (1994) investigated the dielectric relaxation time under varying electric fields, observing a critical electric field that induces a transition to the ferroelectric phase (Yasuda & Konda, 1994).
Crystal Structure Analysis
In the realm of crystallography, Yoshida, Mashiyama, and Mochida (2001) focused on the low-temperature phase of betaine phosphate, determining the crystal structure through X-ray diffraction at 20 K. Their findings highlighted the order of protons (hydrogen atoms) between neighboring phosphate tetrahedrons (Yoshida et al., 2001).
Biotechnological Applications
Betaine's role in microorganism biotechnology was reviewed by Zou et al. (2016), who summarized the transport, synthesis, catabolism, and functions of betaine in microorganisms. They highlighted betaine’s potential for applications in microbial biotechnology, including fermentation processes (Zou et al., 2016).
Capillary Electrophoresis in Plant Analysis
Nishimura et al. (2001) developed a method using capillary electrophoresis for the simultaneous determination of betaines in plants, an essential advancement for analyzing osmotic regulation in plants (Nishimura et al., 2001).
Hepatoprotective Effects
Heidari et al. (2018) investigated betaine's hepatoprotective effects, focusing on its antioxidative properties and regulation of mitochondrial function in models of hepatic injury. Their findings suggest betaine’s potential in treating liver injuries (Heidari et al., 2018).
Safety And Hazards
When handling Betaine Phosphate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
将来の方向性
The global Betaine Phosphate market is projected to reach a significant value in the near future due to growing demand, technological advances, and emerging companies . There is a growing demand for betaine phosphate in various industries, such as food and beverages, pharmaceuticals, and cosmetics, due to its health benefits and versatility as a natural ingredient .
特性
IUPAC Name |
carboxymethyl(trimethyl)azanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMORJTLICVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betaine phosphate | |
CAS RN |
58823-88-4 | |
| Record name | Betaine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58823-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Carboxylatomethyl)trimethylammonium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058823884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (carboxylatomethyl)trimethylammonium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





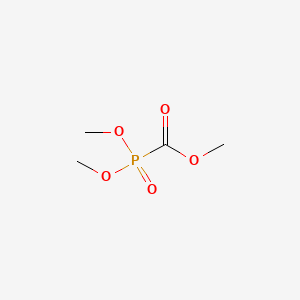



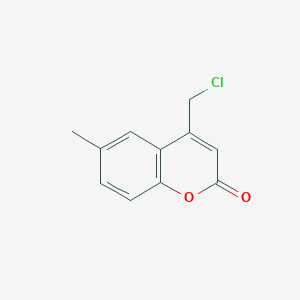



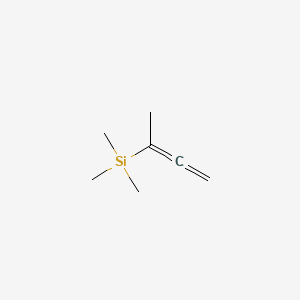
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)

